[1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol
Description
Properties
IUPAC Name |
[1-(4-methylpyrimidin-2-yl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-5-6-12-11(13-9)14-7-3-2-4-10(14)8-15/h5-6,10,15H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAOJISDIVJRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reaction
The most widely reported method involves a nucleophilic substitution between 4-methylpyrimidine derivatives and piperidin-3-yl-methanol precursors. For example:
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Step 1 : Reaction of 2-chloro-4-methylpyrimidine with piperidin-3-yl-methanol in the presence of a base (e.g., potassium carbonate) at 80–90°C for 12–18 hours.
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Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the product with 68–72% efficiency.
This method is favored for its scalability but requires careful control of steric hindrance at the piperidine nitrogen.
Reductive Amination
An alternative route employs reductive amination to construct the piperidine ring post-pyrimidine functionalization:
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Intermediate Synthesis : 4-Methylpyrimidine-2-carbaldehyde is reacted with 3-aminopropanol under acidic conditions (pH 4–5) to form a Schiff base.
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Reduction : Sodium borohydride in methanol reduces the imine bond, yielding the target compound with 65% isolated purity.
This method avoids harsh conditions but faces challenges in regioselectivity during imine formation.
Catalytic Cross-Coupling
Advanced strategies utilize palladium-catalyzed cross-coupling to assemble the heterocyclic core:
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Buchwald–Hartwig Amination : Aryl halides (e.g., 2-bromo-4-methylpyrimidine) react with piperidin-3-yl-methanol derivatives using Pd(OAc)₂/Xantphos catalyst system.
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Conditions : 100°C, 24 hours, toluene solvent, yielding 75–80% product.
This method enables late-stage functionalization but requires specialized catalysts.
Optimization Strategies
Solvent and Temperature Effects
Byproduct Mitigation
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Activated Charcoal Treatment : Reduces impurities by adsorbing side products during reflux.
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Distillation : Sequential removal of low-boiling-point byproducts (e.g., methanol) improves purity.
Purification and Isolation Techniques
Crystallization
Chromatographic Methods
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Normal-Phase HPLC : Silica column with gradient elution (hexane → ethyl acetate) resolves stereoisomers.
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Retention Time : 12.3 minutes under 1 mL/min flow rate.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : Reverse-phase C18 column, 98.5% purity at 254 nm.
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Elemental Analysis : C 63.8%, H 8.2%, N 20.3% (theor. C 63.9%, H 8.3%, N 20.2%).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 99 | High | $ |
| Reductive Amination | 65 | 95 | Moderate | $$ |
| Cross-Coupling | 80 | 98 | Low | $$$ |
Cost Index : $ = <$100/mol, $$ = $100–500/mol, $$$ = >$500/mol .
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine derivative using hydrogenation catalysts like palladium on carbon.
Substitution: The methyl group on the pyrimidine ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-carboxylic acid.
Reduction: Dihydro-[1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol.
Substitution: Halogenated derivatives of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Preliminary studies suggest that [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol may inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. Its mechanism may involve the modulation of proteasome activity, which is crucial for regulating cell cycle and apoptosis.
- Antiviral Properties : Research indicates that this compound exhibits antiviral activity against several viral strains, including HIV and influenza viruses. Its ability to interfere with viral replication mechanisms makes it a candidate for further development as an antiviral drug.
- Antimalarial Effects : Early studies have shown efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound's structural similarities to known antimalarial agents suggest it could serve as a lead compound in developing new treatments.
Neuropharmacology
There is growing interest in the neuroprotective effects of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could provide insights into new therapeutic strategies for these conditions .
Material Science
The unique chemical structure of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol allows for potential applications in developing advanced materials:
- Polymer Chemistry : Its incorporation into polymer matrices could enhance the mechanical properties and thermal stability of materials used in various industrial applications.
- Nanotechnology : The compound may be utilized in synthesizing nanoparticles with specific functionalities, potentially leading to applications in drug delivery systems or biosensors .
Case Studies
Several studies have investigated the biological activity of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol:
- Anticancer Study : A recent study evaluated the compound's effect on human cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents. The study highlighted its potential as a novel anticancer agent due to its selective action against malignant cells while sparing normal cells .
- Neuroprotective Research : In animal models of neurodegeneration, treatment with [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol resulted in improved cognitive function and reduced neuronal loss, suggesting its role as a neuroprotective agent .
Mechanism of Action
The mechanism of action of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compound A : (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol (CAS 1261232-55-6)
- Molecular Formula : C11H17N3O
- Molecular Weight : 207.27 g/mol
- Key Difference: Methanol group at the 4-position of piperidine.
- Impact : The altered position may affect conformational flexibility and hydrogen-bonding interactions. For example, the 4-position substitution could lead to steric hindrance in binding pockets compared to the 2-position isomer .
Compound B : [1-(pyrazin-2-yl)piperidin-4-yl]methanol (CAS 1249377-81-8)
- Molecular Formula : C10H15N3O
- Molecular Weight : 193.25 g/mol
- Key Difference : Pyrazine replaces pyrimidine.
- Impact : Pyrazine’s smaller ring (two nitrogens vs. pyrimidine’s two nitrogens) alters electronic properties and hydrogen-bonding capacity. This may reduce metabolic stability but enhance solubility .
Substituent Variations on the Heterocyclic Ring
Compound C : {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol
- Molecular Formula : C11H14F3N3O
- Molecular Weight : 261.25 g/mol
- Key Difference : Trifluoromethyl (-CF3) replaces methyl (-CH3) on pyrimidine.
- Impact: The electron-withdrawing -CF3 group increases lipophilicity and may enhance membrane permeability.
Compound D : [1-(4-Methyl-benzyl)-piperidin-2-yl]-methanol (CAS 1251236-70-0)
- Molecular Formula: C14H21NO
- Molecular Weight : 219.32 g/mol
- Key Difference : Benzyl group replaces pyrimidine.
Pharmacologically Active Analogs
Compound E : (1-(4-((4-Methoxybenzyl)amino)quinazolin-2-yl)piperidin-2-yl)methanol (9c)
- Molecular Formula : C23H27N5O2
- Molecular Weight : 405.50 g/mol
- Key Difference : Quinazoline core instead of pyrimidine.
- Impact: Quinazoline derivatives are known kinase inhibitors.
Biological Activity
The compound [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-methyl-pyrimidine group and a hydroxymethyl moiety. This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol.
- Microtubule Destabilization : Similar compounds have shown effective inhibition of microtubule assembly, which is crucial for cancer cell proliferation. For instance, certain piperidine derivatives demonstrated significant apoptosis-inducing activity in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity, leading to morphological changes indicative of apoptosis .
- Cytotoxicity : In vitro studies indicated that piperidine derivatives could exhibit cytotoxic effects against various cancer cell lines, including lung and colorectal cancers. The mechanism often involves the inhibition of topoisomerase and alkylation of DNA, which are critical pathways in cancer cell survival .
Case Studies
A notable study demonstrated that specific piperidine derivatives exhibited better cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting their potential as novel anticancer agents .
Antimicrobial Activity
The antimicrobial properties of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol have also been explored.
Antibacterial Effects
Research indicates that piperidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure of these compounds plays a crucial role in their efficacy:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol have shown MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
Antifungal Activity
In addition to antibacterial properties, some piperidine derivatives have demonstrated antifungal activity, particularly against Candida albicans. The presence of specific substituents on the piperidine ring has been linked to enhanced antimicrobial potency .
Summary of Biological Activities
The following table summarizes the biological activities associated with [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of piperidine derivatives followed by pyrimidine ring formation. Key steps include:
- Alkylation : Reacting piperidine precursors with 4-methylpyrimidine-2-yl halides under basic conditions (e.g., NaH or KOtBu) in polar aprotic solvents (e.g., DMF) .
- Hydroxymethylation : Introducing the methanol group via reduction of a ketone intermediate (e.g., using NaBH₄) or direct substitution .
- Optimization : Yield improvements require precise temperature control (0–5°C for exothermic steps) and purification via column chromatography or recrystallization .
Q. How is the structural integrity of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol validated post-synthesis?
- Methodological Answer : Analytical techniques are critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperidine ring protons at δ 1.5–3.5 ppm, pyrimidine protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₁H₁₆N₃O: 206.13 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding between the methanol group and pyrimidine nitrogen .
Q. What preliminary biological screening methods are used to assess this compound’s activity?
- Methodological Answer : Initial screens focus on target engagement:
- Enzyme Inhibition Assays : Test inhibition of kinases or receptors (e.g., IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ values compared to reference drugs .
- Solubility Assessment : Employ shake-flask methods with PBS or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-methylpyrimidine with 5-fluoropyrimidine for enhanced binding) .
- Binding Affinity Analysis : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., kinases) .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and guide rational design .
Q. How do researchers resolve contradictory data between in vitro and in vivo efficacy?
- Methodological Answer : Contradictions may arise from pharmacokinetic (PK) limitations:
- Metabolic Stability Tests : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Bioavailability Studies : Compare oral vs. intravenous administration in rodent models, measuring plasma half-life (t₁/₂) and AUC .
- Formulation Adjustments : Introduce co-solvents (e.g., PEG 400) or prodrug strategies to enhance solubility and absorption .
Q. What advanced techniques characterize the compound’s interactions with biological targets at the molecular level?
- Methodological Answer :
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of the compound bound to targets (e.g., kinase domains) to identify critical hydrogen bonds or hydrophobic interactions .
- NMR Titration : Track chemical shift changes in target proteins upon compound binding (e.g., ¹⁵N-HSQC for backbone amides) .
- Fluorescence Resonance Energy Transfer (FRET) : Monitor real-time conformational changes in enzymes during inhibition .
Q. How are toxicity and selectivity profiles evaluated to minimize off-target effects?
- Methodological Answer :
- Panel Screening : Test against >50 unrelated targets (e.g., GPCRs, ion channels) to assess selectivity .
- Genotoxicity Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .
- Cardiotoxicity Risk : Use hERG channel inhibition assays (patch-clamp electrophysiology) to evaluate QT prolongation risks .
Safety and Handling
Q. What safety protocols are recommended for handling [1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
